molecular formula C7H8ClN B042847 3-Chloro-2-methylaniline CAS No. 87-60-5

3-Chloro-2-methylaniline

Cat. No.: B042847
CAS No.: 87-60-5
M. Wt: 141.6 g/mol
InChI Key: ZUVPLKVDZNDZCM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylaniline (CAS 87-60-5), also known as 3-chloro-o-toluidine or 2-amino-6-chlorotoluene, is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol . It is a colorless to yellow or reddish-brown liquid at room temperature, with a melting point of 2°C, boiling point of 115–117°C (at 10 mmHg), and density of 1.185 g/mL . The compound is sparingly soluble in water (1 g/L at 20°C) but dissolves readily in organic solvents like ethanol and pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-methylaniline can be synthesized through several methods. One common method involves the chlorination of o-nitrotoluene followed by reduction. The process includes the following steps :

    Chlorination: o-Nitrotoluene is chlorinated in the presence of a catalyst such as ferric chloride at a temperature of 50-60°C. Chlorine gas is passed through the reaction mixture until the desired chlorination level is achieved.

    Reduction: The chlorinated product, 2-chloro-6-nitrotoluene, is then reduced using hydrochloric acid and iron powder at 90°C. The mixture is refluxed for several hours, followed by steam distillation to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of ammonium polysulfide and dimethylformamide as solvents. The reaction is carried out at elevated temperatures (110-140°C) for 12-20 hours, followed by separation and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and hydrochloric acid are typically used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

Synthesis of Azo Dyes

3-Chloro-2-methylaniline is primarily used as an intermediate in the manufacture of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics. The compound's reactivity allows for the formation of various azo compounds through diazotization reactions, making it a valuable building block in dye chemistry .

Case Study: Azo Dye Production

A study highlighted the efficiency of using this compound in synthesizing specific azo dyes, demonstrating high yields and purity levels. The process involves coupling reactions that utilize this compound to produce dyes with desirable properties such as lightfastness and washfastness.

Herbicide Intermediate

Another significant application of this compound is its role as an intermediate in the synthesis of herbicides. It is particularly involved in producing hormone-type quinoline carboxylic acid herbicides, which are effective against a variety of weeds.

Production Process

The production process for synthesizing this compound as a herbicide intermediate involves several steps:

  • Reagents : N,N-dimethylformamide (DMF), 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate.
  • Reaction Conditions : The reaction typically occurs at temperatures between 110°C to 140°C for durations ranging from 10 to 24 hours .

This method has been noted for its safety, simplicity, and high yield, making it suitable for industrial-scale production.

Pharmaceutical Applications

Research indicates that derivatives of this compound may possess potential pharmaceutical properties. The compound's structure allows for modifications that could lead to new therapeutic agents.

Example: Antimicrobial Activity

Some studies have explored the antimicrobial properties of compounds derived from this compound. These derivatives could serve as lead compounds for developing new antibiotics or antifungal agents.

Industrial Uses

In addition to its applications in dyes and herbicides, this compound finds use in various industrial processes:

  • Chemical Synthesis : It serves as a precursor for synthesizing other chemicals.
  • Analytical Chemistry : Utilized in chromatographic methods for analyzing complex mixtures.

Environmental Considerations

Given its applications, understanding the environmental impact of this compound is essential. Studies have indicated that while it is effective in its roles, proper handling and disposal methods are crucial to mitigate potential environmental risks associated with its use.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Azo Dye SynthesisIntermediate for producing vibrant azo dyesHigh yield and colorfastness
Herbicide ProductionUsed in synthesizing effective herbicidesSafe production process
Pharmaceutical DevelopmentPotential lead compounds for antimicrobial agentsNew therapeutic possibilities
Industrial Chemical UsePrecursor for various chemical synthesesVersatile applications

Mechanism of Action

The mechanism of action of 3-chloro-2-methylaniline depends on its application. In biological systems, it can act as an intermediate in the synthesis of compounds that target specific enzymes or receptors. For example, it may be metabolized to form active compounds that inhibit or activate certain biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-chloro-2-methylaniline include positional isomers (e.g., 4-chloro-2-methylaniline, 5-chloro-2-methylaniline) and derivatives with varying substituents (e.g., 2-chloroaniline). Key differences in their properties and reactivity are outlined below.

Positional Isomers

5-Chloro-2-methylaniline

  • Synthesis : Higher yield (86%) compared to this compound (78%) under identical ethyl alcohol reflux conditions .

4-Chloro-2-methylaniline

  • Toxicity: A known carcinogen, forming DNA adducts via microsomal activation to hydroxylamine intermediates .

Structural Analogs

2-Chloroaniline

  • Conductivity : Copolymers with 2-chloroaniline exhibit lower electrical conductivity (10⁻⁴–10⁻³ S/cm) compared to this compound-based polymers (10⁻³–10⁻² S/cm) due to steric hindrance from the methyl group affecting polymer chain alignment .
  • Substrate Dependency : Conductivity varies with deposition substrates (e.g., aluminum vs. glass), with this compound copolymers showing superior performance on aluminum .

3-Nitroaniline

  • Reactivity : The nitro group in 3-nitroaniline enables electrophilic substitution reactions, whereas this compound undergoes nucleophilic aromatic substitution or coupling reactions .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property This compound 5-Chloro-2-methylaniline 4-Chloro-2-methylaniline 2-Chloroaniline
CAS Number 87-60-5 95-79-4 95-69-2 95-51-2
Molecular Weight 141.60 141.60 141.60 127.57
Melting Point (°C) 2 16–18 24–26 -14
Boiling Point (°C) 115–117 (10 mmHg) 120–122 (10 mmHg) 125–127 (10 mmHg) 208–210
Density (g/mL) 1.185 1.180 1.190 1.212
Solubility in Water 1 g/L 0.8 g/L 0.5 g/L 3.4 g/L

Research Findings and Implications

  • Catalytic Efficiency : Ligand-modified Pt/C catalysts achieve >99.9% selectivity for this compound, outperforming traditional methods .
  • Polymer Performance : Copolymers of this compound exhibit higher environmental stability than polyaniline, making them suitable for sensors and antistatic coatings .
  • Toxicity Profile: Unlike 4-chloro-2-methylaniline, this compound lacks evidence of carcinogenicity but requires careful handling due to irritant properties (Risk Codes: R22, R36/37/38) .

Biological Activity

3-Chloro-2-methylaniline (CAS Number: 87-60-5) is an aromatic amine that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈ClN
  • Molecular Weight : 141.6 g/mol
  • Appearance : Colorless to pale yellow liquid or crystalline solid
  • Solubility : Soluble in water and organic solvents

Antimicrobial Properties

This compound exhibits significant antibacterial activity. A study evaluated its efficacy against two bacterial strains: Staphylococcus aureus (Gram-positive) and Chromobacterium violaceum (Gram-negative). The compound demonstrated zones of inhibition of 20.5 mm and 17.0 mm, respectively, which, while effective, were lower than the standard antibiotic Streptomycin (36.6 mm for S. aureus and 29.1 mm for C. violaceum) .

CompoundZone of Inhibition (mm)
This compound20.5 (S. aureus)
17.0 (C. violaceum)
Streptomycin36.6 (S. aureus)
29.1 (C. violaceum)

This antibacterial activity suggests potential applications in developing new antimicrobial agents.

Toxicological Profile

While this compound shows promise in antimicrobial applications, it is essential to consider its toxicological profile. The compound is classified as a moderate health hazard with potential for causing skin irritation and respiratory issues upon exposure . Chronic exposure can lead to more severe health effects, necessitating careful handling and regulatory compliance during its use in industrial applications.

Biodegradation Studies

Research has indicated that certain bacteria can metabolize this compound, contributing to environmental detoxification processes. For instance, Rhodococcus rhodochrous strain CTM effectively co-metabolized this compound along with other chlorinated anilines when ethanol was present as an additional carbon source . This finding highlights the potential for bioremediation strategies utilizing specific microbial strains to degrade harmful compounds in contaminated environments.

Applications in Synthesis

This compound serves as a critical intermediate in synthesizing various chemical compounds, including herbicides and dyes. Its reactivity allows it to participate in multiple chemical reactions, leading to the production of valuable agrochemicals . The synthesis process often involves chlorination reactions that yield derivatives with enhanced biological activity.

Case Studies

  • Antibacterial Activity Evaluation :
    • A study conducted on the antibacterial efficacy of synthesized thiazole derivatives from this compound revealed promising results against pathogenic bacteria, indicating its utility as a scaffold for developing new antibiotics .
  • Environmental Impact Assessment :
    • Research assessing the degradation pathways of chlorinated anilines demonstrated the effectiveness of specific bacterial strains in breaking down these compounds, suggesting potential applications in environmental biotechnology for soil and water decontamination .

Q & A

Basic Research Questions

Q. What are the standard synthetic methods for 3-Chloro-2-methylaniline, and how is reaction efficiency optimized?

  • Methodology : A common route involves the reduction of 6-chloro-2-nitrotoluene using sodium polysulfide and ammonium bromide under reflux (30°C). Post-reaction, the organic phase is separated, neutralized, and distilled under vacuum (0.1 MPa) to collect fractions at 127–137°C. Gas chromatography (GC) with a purity standard (e.g., 99.5% by GC analysis) is used to validate yields (139–140 g per mole of precursor) .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1 mol precursor to 0.4 mol NH₄Br) and controlling reaction temperature minimize by-products like unreacted nitrotoluene.

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Key Techniques :

  • Gas Chromatography (GC) : Quantifies purity (>98% in optimized syntheses) and identifies impurities (e.g., residual solvents or isomers) .
  • NMR/IR Spectroscopy : Confirms molecular structure (e.g., NH₂ and Cl substituents). For example, NH₂ groups show characteristic stretching at ~3400 cm⁻¹ in IR .
  • Melting Point Analysis : Pure this compound melts at 2–3°C; deviations indicate impurities .

Q. What are the essential physicochemical properties of this compound for experimental design?

  • Properties :

  • Density: 1.171 g/cm³ .
  • Boiling Point: 115–117°C (at atmospheric pressure) .
  • Solubility: Low in water but miscible with organic solvents (e.g., methanol, ethyl acetate), critical for reaction solvent selection .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound differ among bacterial strains?

  • Mechanistic Insights : Rhodococcus rhodochrous CTM degrades this compound via meta-cleavage of 3-methylcatechol intermediates. However, chlorinated derivatives (e.g., this compound) accumulate dead-end metabolites due to inhibited meta-cleavage enzymes. In contrast, 4-chloro-2-methylaniline undergoes ortho-cleavage exclusively .
  • Enzyme Analysis : Inducible catechol 1,2-dioxygenase (ortho) and 2,3-dioxygenase (meta) activities determine pathway dominance. Mutants lacking 2,3-dioxygenase shift entirely to ortho-cleavage .

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

  • Case Study : Discrepancies in NMR signals for NH₂ groups may arise from hydrogen bonding in crystalline salts (e.g., 3-Chloro-2-methylanilinium dihydrogen phosphate). X-ray crystallography confirms intermolecular N–H⋯O interactions, which alter proton environments .
  • Resolution : Combine multiple techniques (e.g., XRD for crystal structure, variable-temperature NMR) to distinguish intrinsic molecular properties from solvent/solid-state effects.

Q. What role does this compound play in synthesizing bioactive compounds, and what challenges arise in scalability?

  • Applications : It serves as a precursor for pharmaceuticals (e.g., Tolfenamic acid, an NSAID) and usnic acid derivatives. In one study, it reacted with hydroxylamine to form Schiff bases with improved solubility for cytotoxicity assays .
  • Challenges :

  • By-Product Control : Diazotization side-reactions require precise pH and temperature control.
  • Catalyst Selection : Raney nickel or dicyandiamide enhances hydrogenation efficiency but demands rigorous post-reaction purification .

Q. How do substituent positions influence the reactivity of this compound in electrophilic substitution?

  • Comparative Analysis : The chlorine atom at position 3 deactivates the benzene ring, directing electrophiles to the para position. Methyl at position 2 further sterically hinders ortho substitution. Kinetic studies in acetic acid show slower chlorination rates compared to non-methylated analogs due to steric and electronic effects .
  • Methodological Approach : Use Hammett plots to correlate substituent effects with reaction rates.

Q. Data Contradiction Analysis

Q. Why do different synthetic routes for this compound report varying yields despite similar conditions?

  • Case Example : Patent methods using sodium polysulfide report ~95% purity , while diazotization of 2-amino-6-chlorotoluene yields lower purity (85–90%) due to intermediate instability .
  • Resolution : Optimize diazotization by adding stabilizers (e.g., CuCl₂) and monitor reaction progress via real-time GC to isolate high-purity fractions .

Properties

IUPAC Name

3-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3
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InChI Key

ZUVPLKVDZNDZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=CC=C1Cl)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H8ClN
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Related CAS

6259-40-1 (hydrochloride)
Record name 3-Chloro-2-methylphenylamine
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DSSTOX Substance ID

DTXSID3024815
Record name 3-Chloro-2-methylaniline
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Molecular Weight

141.60 g/mol
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Physical Description

Liquid; [HSDB] Yellow or brown liquid; [MSDSonline]
Record name 3-Chloro-o-toluidine
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Boiling Point

245 °C @ 760 MM HG
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Solubility

SOL IN HOT WATER; INSOL IN ETHER & BENZENE, SOL IN ALCOHOL
Record name 3-CHLORO-2-METHYLPHENYLAMINE
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Vapor Pressure

0.04 [mmHg]
Record name 3-Chloro-o-toluidine
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Color/Form

LIQUID

CAS No.

87-60-5
Record name 3-Chloro-2-methylaniline
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Melting Point

O-2 °C
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Synthesis routes and methods I

Procedure details

To a mixed solution of 150 g of stannous chloride and 200 ml of concentrated sulfuric acid under ice-cooling is added 29 g of 2-chloro-6-nitrotoluene. Then, the solution is heated at 100° C. for 1 hour, resulting in white crystals. The crystals are recovered by filtration and dissolved in a mixed solution of 400 ml of water and 50 ml of a 40% NaOH solution, followed by extracting with 500 ml of chloroform. After washing the extract with 400 ml of water, the chloroform layer is dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure for concentration. Distillation of the resultant residue yields 23 g of 2-methyl-3-chloroaniline as the fraction of 115°-116° C./10 mmHg.
[Compound]
Name
stannous chloride
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the crude [3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester (5.21 g) in dichloromethane (180 ml) was added trifluoroacetic acid (20 ml). The reaction mixture was stirred at room temperature for 5 days and then partitioned between dichloromethane and 5% sodium bicarbonate solution. The organic extract was washed with brine, dried (anhydrous sodium sulfate), and concentrated under reduced pressure to give 4-Chloro-2-methyl-1H-indole and 3-Chloro-2-methyl-phenylamine as a mixture (2.6 g mixture, 69% yield of 4-Chloro-2-methyl-1H-indole). 1H NMR (CDCl3) d: 2.45 (s, 3H), 6.32-6.33 (m, 1H), 6.98-7.18 (m, 3H), 7.96 (bs, 1H), M−H: 164.
Name
[3-Chloro-2-(2-oxo-propyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-2-methylaniline
3-Chloro-2-methylaniline
3-Chloro-2-methylaniline
3-Chloro-2-methylaniline
3-Chloro-2-methylaniline
3-Chloro-2-methylaniline

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